3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N7/c18-13-10-12(17(19,20)21)11-22-16(13)27-8-6-26(7-9-27)14-2-3-15(25-24-14)28-5-1-4-23-28/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRRDEAZUKDTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue. This means it specifically inhibits the bacterial version of the enzyme without affecting the human version.
Biochemical Pathways
The inhibition of PPTase by this compound affects the secondary metabolism of bacteria. Secondary metabolism is responsible for the production of many antibiotics, toxins, and pigments in bacteria. By inhibiting PPTase, the compound attenuates these processes, thwarting bacterial growth.
Pharmacokinetics
The compound has been highlighted for its in vitro absorption, distribution, metabolism, and excretion (ADME) properties. It also has favorable in vivo pharmacokinetic profiles, which further demonstrate its potential utility as a small-molecule inhibitor.
Result of Action
The compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses. It also revealed antibacterial activity against methicillin-resistant Staphylococcus aureus.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against the compound. Therefore, understanding and overcoming such resistance mechanisms is crucial for the effective use of this compound in different environments.
Biochemical Analysis
Biochemical Properties
3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence. This interaction attenuates secondary metabolism and thwarts bacterial growth. Additionally, the compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting bacterial growth and attenuating secondary metabolism. This compound has been found to have antibacterial activity against methicillin-resistant Staphylococcus aureus and affects the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to bacterial phosphopantetheinyl transferase, inhibiting its activity and thereby disrupting bacterial cell viability and virulence. This inhibition leads to a reduction in the production of secondary metabolites, which are crucial for bacterial survival and pathogenicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under specific conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can maintain its antibacterial activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent increase in antibacterial activity. At high doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes such as bacterial phosphopantetheinyl transferase, affecting metabolic flux and metabolite levels. The compound’s inhibition of this enzyme disrupts the production of secondary metabolites, which are essential for bacterial survival and pathogenicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall efficacy and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. This localization is essential for the compound’s ability to inhibit bacterial phosphopantetheinyl transferase and disrupt bacterial cell viability and virulence.
Biological Activity
The compound 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a novel heterocyclic molecule that has garnered attention for its potential biological activities. The structural components of this compound, particularly the pyridazine and piperazine moieties, contribute to its pharmacological profile, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.79 g/mol. The presence of the trifluoromethyl group and the chlorinated pyridine ring enhances its lipophilicity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The pyridazine ring is known for its unique physicochemical properties, which facilitate interactions with proteins and enzymes through hydrogen bonding and π-π stacking interactions . Additionally, the piperazine component may enhance binding affinity to neurotransmitter receptors, potentially influencing neuropharmacological effects.
Antimicrobial Activity
Research indicates that derivatives containing pyridine and pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's structure suggests it may possess comparable antimicrobial efficacy.
Anticancer Potential
Preliminary studies have suggested that compounds with similar structural features can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival . Specific assays have indicated potential cytotoxicity against various cancer cell lines, warranting further investigation into its anticancer properties.
Neuropharmacological Effects
Given the piperazine moiety's role in modulating neurotransmitter systems, this compound may also exhibit neuropharmacological activities. Compounds with similar structures have been reported to affect serotonin and dopamine receptors, which are critical in treating psychiatric disorders .
Case Studies
- Antimicrobial Testing : A study evaluated several pyridine derivatives against bacterial strains using the agar disc-diffusion method. Results indicated that compounds structurally related to our target compound showed significant inhibition zones against E. coli and S. aureus, suggesting potential therapeutic applications in treating infections caused by these pathogens .
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that compounds with similar frameworks induced apoptosis at micromolar concentrations. These findings highlight the need for further exploration into the specific mechanisms by which our compound may exert anticancer effects .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.79 g/mol |
| Antimicrobial Activity | Active against E. coli, S. aureus |
| Cytotoxicity | Induces apoptosis in cancer cells |
| Neuropharmacological Effects | Potential modulation of neurotransmitter systems |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural features that facilitate interactions with biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under discussion has been evaluated for its efficacy against different cancer cell lines, showing promising results in preclinical models.
Antimicrobial Properties
The compound's piperazine moiety is often associated with antimicrobial activity. Compounds containing piperazine have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Biological Research
In addition to its therapeutic potential, this compound serves as a valuable tool in biological research .
Proteomics and Molecular Biology
The compound is utilized in proteomics studies to probe protein interactions and functions. Its ability to selectively bind to specific proteins makes it useful for identifying molecular pathways involved in disease processes . Researchers have employed it in assays to explore the role of certain proteins in cancer progression and microbial resistance mechanisms.
Targeted Drug Delivery
The design of targeted drug delivery systems often incorporates compounds like this one due to their ability to interact with specific cellular receptors. This specificity can enhance the efficacy of therapeutic agents while minimizing side effects, a critical consideration in modern drug development .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
These findings highlight the versatility of the compound across different research domains.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Core Structure Flexibility : The pyridazine core (target compound) offers a balance between rigidity and solubility, contrasting with pyrimidine (Compound D) or pyridine (Compound C) scaffolds .
Metabolic Stability: The trifluoromethyl group may reduce metabolic degradation compared to Compounds B and E, which contain oxidizable phenoxy or thiophene groups .
Preparation Methods
One-Pot Sequential Coupling
A streamlined approach combines pyridazine chlorination and piperazine coupling in a single pot. Starting from 3,6-dichloropyridazine, sequential reactions with 1H-pyrazole and the piperazine subunit under microwave irradiation (150°C, 30 minutes) yield the target compound in 60% yield.
Solid-Phase Synthesis
Immobilizing the pyridazine core on Wang resin enables stepwise functionalization. After introducing the pyrazole via SNAr, the resin-bound intermediate is treated with the piperazine subunit in DMF at 50°C, followed by cleavage with trifluoroacetic acid (TFA). This method offers easier purification but lower yields (50–55%).
Analytical Characterization
Critical quality control metrics include:
-
¹H NMR : Resonances at δ 8.75 (pyridazine-H), 7.85 (pyrazole-H), 3.45–3.70 (piperazine-CH₂).
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HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).
-
Mass Spectrometry : [M+H]⁺ = 409.8 m/z, matching the molecular formula C₁₇H₁₅ClF₃N₇.
Challenges and Optimization
Regioselectivity in Pyridazine Functionalization
The asymmetry of the pyridazine ring leads to competing reactions at the 3- and 6-positions. Using directed ortho-metalation with lithium hexamethyldisilazide (LiHMDS) ensures selective substitution at the 3-position.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared by reacting chloropyridazine intermediates with amines under reflux in aprotic solvents like DMF or THF. Key reagents include coupling agents such as HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate), as demonstrated in similar aryl piperazine syntheses .
- Optimization : Yield improvements (e.g., 60–85%) are achieved by controlling stoichiometry (1:1.1 molar ratio of amine to chloropyridazine), using anhydrous conditions, and optimizing reaction time (12–24 hours). Microwave-assisted synthesis may reduce time by 50% .
Table 1 : Representative Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HOBt/TBTU, NEt₃ | DMF | 25–30 | 24 | 78 |
| Aliphatic amines | THF | Reflux | 12 | 65 |
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- X-ray Crystallography : Provides unambiguous confirmation of the piperazine-pyridazine core and substituent orientation. For example, bond angles and torsion angles of analogous compounds are resolved to ±0.001 Å precision .
- Spectroscopy :
- ¹H/¹³C NMR : Pyridazine protons appear as doublets (δ 8.2–8.5 ppm), while piperazine protons resonate as broad singlets (δ 2.8–3.5 ppm) .
- HPLC : Purity validation (≥98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Key Modifications :
- Piperazine Substitution : Replacing the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) improves antimicrobial activity .
- Pyrazole Functionalization : Adding methyl or nitro groups at the pyrazole 3-position enhances binding to bacterial DNA gyrase .
- Data Analysis : Bioassay results for analogs show a 10-fold increase in IC₅₀ against S. aureus when the pyrazole ring is substituted with a nitro group .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes like HIV-1 reverse transcriptase. For example, docking scores (ΔG = −9.2 kcal/mol) correlate with experimental IC₅₀ values of 1.2 µM .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex, with RMSD <2.0 Å indicating stable binding .
Q. How are pharmacokinetic properties (e.g., solubility, metabolic stability) evaluated experimentally?
- Solubility : Shake-flask method in PBS (pH 7.4) shows log P = 2.1, indicating moderate lipophilicity .
- Metabolic Stability : Incubation with liver microsomes (human/rat) quantifies half-life (t₁/₂ = 45 min) using LC-MS/MS .
Data Contradictions and Resolution
- Issue : Conflicting reports on antibacterial efficacy of pyridazine derivatives.
- Resolution : Variability arises from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and assay protocols (broth microdilution vs. disk diffusion). Standardized CLSI guidelines are recommended for cross-study comparisons .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
